4-methyl-2-(methylsulfanyl)-6-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyrimidine
Description
This pyrimidine derivative features a methyl group at position 4, a methylsulfanyl group at position 2, and a 3-[(pyridin-3-yloxy)methyl]azetidin-1-yl substituent at position 6. The azetidine ring (four-membered nitrogen heterocycle) introduces conformational rigidity, while the pyridin-3-yloxy methyl group may enhance solubility and target interaction. Such structural attributes are common in bioactive molecules targeting enzymes or receptors involved in inflammation or microbial pathways .
Properties
IUPAC Name |
4-methyl-2-methylsulfanyl-6-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-11-6-14(18-15(17-11)21-2)19-8-12(9-19)10-20-13-4-3-5-16-7-13/h3-7,12H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPPLQLTYBXVCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CC(C2)COC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar pyrimidine derivatives have been reported to exhibit a wide range of pharmacological activities.
Mode of Action
It’s worth noting that pyrimidine derivatives are known to interact with various biological targets, leading to diverse types of biological and pharmaceutical activities.
Biochemical Pathways
Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities, suggesting that they may interact with multiple biochemical pathways.
Biochemical Analysis
Biochemical Properties
Similar compounds have been used as reagents to prepare pyrazolopyrimidines and pyrazolotriazines, which display potent activity against herpes viruses. They are also used as starting materials to synthesize 4-substituted-2-aminopyrimidines, which are novel c-Jun N-terminal kinase (JNK) inhibitors.
Cellular Effects
Related compounds have shown to inhibit COX-2 enzyme, which plays a role in converting arachidonic acid to inflammatory mediators.
Comparison with Similar Compounds
Comparative Analysis Table
Key Findings and Implications
- Structural Flexibility vs.
- Solubility and Targeting : The pyridin-3-yloxy methyl group may improve aqueous solubility over thiophene or isopropyl substituents, aiding in target engagement .
- Biological Diversity : Pyrimidine derivatives exhibit varied applications (antimicrobial, kinase inhibition, TLR antagonism), dictated by substituent chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
